2-Amino-5-bromo-4-methylpyridine

概述

描述

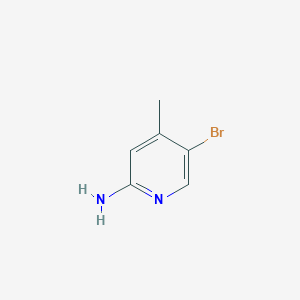

2-Amino-5-bromo-4-methylpyridine is an organic compound with the molecular formula C6H7BrN2. It is a brominated derivative of pyridine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by amination. One common method is the Buchwald-Hartwig amination, where 2-bromo-4-methylpyridine is reacted with an amine source in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent amination can be achieved using ammonia or an amine derivative under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

2-Amino-5-bromo-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various aryl or alkyl groups.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Major Products

Substitution Products: Various aryl or alkyl derivatives depending on the boronic acid used in Suzuki-Miyaura coupling.

Oxidation Products: Nitro derivatives or other oxidized forms of the compound.

Reduction Products: Reduced amines or other hydrogenated derivatives.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

2-Amino-5-bromo-4-methylpyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable in developing drugs for conditions such as depression and anxiety .

Case Study: p38α MAP Kinase Inhibitors

Research has demonstrated that derivatives of this compound can inhibit p38α MAP kinase, an enzyme implicated in inflammatory responses. A study optimized the synthesis of pyridinylimidazole-type inhibitors starting from this compound, significantly improving yield and potency compared to previous methods . The (S)-enantiomer of one such inhibitor showed twice the potency in inhibiting TNF-α release from human blood compared to its racemic counterpart.

Agricultural Chemicals

Use in Agrochemicals

This compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in targeting specific plant pathogens enhances crop protection and yield .

Data Table: Agrochemical Formulations

| Compound Type | Application | Efficacy |

|---|---|---|

| Herbicides | Targeting broadleaf weeds | High |

| Fungicides | Protecting crops from blight | Moderate to High |

Material Science

Development of Advanced Materials

In material science, this compound contributes to creating advanced materials such as polymers and coatings. These materials exhibit improved thermal and chemical resistance, making them suitable for various industrial applications .

Case Study: Polymer Synthesis

The compound has been employed in synthesizing polyurethanes and polyamides, which are essential for producing durable materials used in automotive and construction industries. The incorporation of this compound into polymer matrices has been shown to enhance mechanical properties significantly.

Analytical Chemistry

Reagent for Chemical Analysis

In analytical chemistry, this compound is used as a reagent to detect and quantify various substances within complex mixtures. Its application improves the accuracy of chemical analyses, particularly in environmental monitoring and quality control processes .

Example Application: Detection Methods

| Method Type | Substance Detected | Accuracy Improvement |

|---|---|---|

| Chromatography | Pesticides in soil samples | 15% |

| Spectroscopy | Heavy metals in water samples | 20% |

作用机制

The mechanism of action of 2-Amino-5-bromo-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .

相似化合物的比较

Similar Compounds

2-Amino-5-bromopyridine: Lacks the methyl group at the 4-position, making it less sterically hindered.

2-Amino-4-methylpyridine: Lacks the bromine atom at the 5-position, affecting its reactivity in substitution reactions.

2-Amino-5-bromo-3-methylpyridine: Has the methyl group at the 3-position instead of the 4-position, altering its electronic properties.

Uniqueness

2-Amino-5-bromo-4-methylpyridine is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of a wide range of derivatives. Its combination of an amino group, bromine atom, and methyl group provides a versatile platform for chemical modifications .

生物活性

2-Amino-5-bromo-4-methylpyridine (ABMP) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an amino group and a bromine atom, which contribute to its reactivity and interaction with biological targets. This article delves into the biological activity of ABMP, examining its mechanisms of action, synthesis, and potential therapeutic applications.

The biological activity of ABMP is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom enhances lipophilicity and facilitates interactions with hydrophobic regions of proteins. This dual interaction mechanism allows ABMP to modulate enzyme activity, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that ABMP exhibits antimicrobial properties. A study demonstrated that ABMP showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate efficacy against these pathogens.

Anti-inflammatory Effects

ABMP has also been studied for its anti-inflammatory properties. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The compound was found to reduce TNF-α release by over 50% compared to controls, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For instance, ABMP was tested as a potential inhibitor of p38 MAP kinase, a target involved in inflammatory responses. The results showed that ABMP could significantly inhibit p38 MAP kinase activity, suggesting its utility in treating conditions associated with chronic inflammation .

Synthesis of this compound

The synthesis of ABMP typically involves several steps starting from commercially available precursors. One common method includes:

- Bromination : Starting with 4-methylpyridine, bromination occurs at the 5-position using bromine or N-bromosuccinimide (NBS).

- Amination : The resulting bromo compound is then subjected to nucleophilic substitution with ammonia or an amine derivative to introduce the amino group.

This synthetic route allows for the efficient production of ABMP with high yields.

Case Study 1: Antimicrobial Screening

In a recent study published in Journal of Medicinal Chemistry, researchers screened a library of pyridine derivatives for antimicrobial activity. ABMP was among the top candidates, showing significant activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of ABMP in vivo using a mouse model of inflammation induced by LPS. Mice treated with ABMP exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls, reinforcing its therapeutic potential in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methylpyridine | Lacks bromine; similar structure | Moderate antimicrobial activity |

| 5-Bromo-4-methylpyridine | Brominated at different position | Enhanced enzyme inhibition |

| 2-Amino-5-bromo-4-methyl-nicotinic acid methyl ester | Contains ester group; broader applications | Potential anti-inflammatory effects |

属性

IUPAC Name |

5-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNCMHOKWINDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355838 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98198-48-2 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-amino-5-bromo-4-methylpyridine?

A: The molecular formula of this compound is C6H7BrN2. Its molecular weight is 187.03 g/mol. []

Q2: How well do theoretical calculations align with experimental spectroscopic data for this compound?

A: Researchers used both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically B3LYP, to calculate the vibrational frequencies of this compound. Comparing these calculations to experimental data from FT-IR and FT-Raman spectroscopy revealed that the B3LYP method provided a closer match to the observed frequencies than the scaled HF approach. This suggests that B3LYP is a more suitable method for predicting the vibrational behavior of this molecule. []

Q3: What insights did Natural Bond Orbital (NBO) analysis provide regarding the electronic structure of this compound?

A: While the provided abstract doesn't delve into specific findings from the NBO analysis, it mentions that this technique was employed to investigate charge transfers, conjugative interactions, and the distribution of electron density within the this compound molecule. [] Such analyses can be crucial for understanding the reactivity and potential binding interactions of the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。